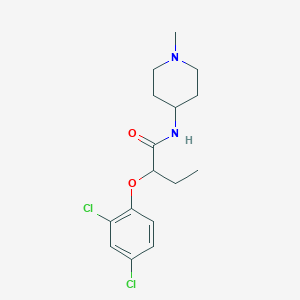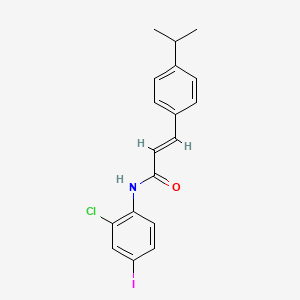
N-(tert-butoxycarbonyl)-N-cycloheptyltryptophanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(tert-butoxycarbonyl)-N-cycloheptyltryptophanamide, also known as Boc-CyHT, is a synthetic peptide that has gained significant attention in the field of scientific research due to its potential applications in drug discovery and development. This peptide is composed of a tryptophan residue, which is a common building block in many biologically active molecules, and a cycloheptyl group, which enhances the stability and bioavailability of the peptide.
Scientific Research Applications
N-(tert-butoxycarbonyl)-N-cycloheptyltryptophanamide has been used in various scientific research studies, including drug discovery and development, as well as the study of protein-protein interactions. This peptide has been shown to inhibit the activity of certain enzymes, such as dipeptidyl peptidase-4 (DPP-4), which is a target for the treatment of type 2 diabetes. N-(tert-butoxycarbonyl)-N-cycloheptyltryptophanamide has also been used to study the interaction between proteins and small molecules, which can aid in the development of new drugs and therapies.
Mechanism of Action
The mechanism of action of N-(tert-butoxycarbonyl)-N-cycloheptyltryptophanamide involves the inhibition of enzymatic activity by binding to the active site of the enzyme. This peptide has been shown to inhibit the activity of DPP-4 by binding to the enzyme's active site and preventing the cleavage of certain peptides. This inhibition can lead to an increase in the levels of certain hormones, such as glucagon-like peptide-1 (GLP-1), which can improve glucose homeostasis in patients with type 2 diabetes.
Biochemical and Physiological Effects:
N-(tert-butoxycarbonyl)-N-cycloheptyltryptophanamide has been shown to have several biochemical and physiological effects, including the inhibition of DPP-4 activity, the increase in GLP-1 levels, and the improvement of glucose homeostasis. This peptide has also been shown to have anti-inflammatory effects, which can be beneficial in the treatment of certain diseases, such as rheumatoid arthritis. Additionally, N-(tert-butoxycarbonyl)-N-cycloheptyltryptophanamide has been shown to have a low toxicity profile, making it a safe and effective tool for scientific research.
Advantages and Limitations for Lab Experiments
The advantages of using N-(tert-butoxycarbonyl)-N-cycloheptyltryptophanamide in lab experiments include its high yield synthesis method, its ability to inhibit enzymatic activity, and its low toxicity profile. However, the limitations of using N-(tert-butoxycarbonyl)-N-cycloheptyltryptophanamide include its limited stability in aqueous solutions, which can affect its bioavailability and efficacy, and its potential for off-target effects, which can lead to unintended consequences in scientific research studies.
Future Directions
In the future, N-(tert-butoxycarbonyl)-N-cycloheptyltryptophanamide could be used in the development of new therapies for the treatment of type 2 diabetes, as well as other diseases that involve the inhibition of enzymatic activity. Additionally, N-(tert-butoxycarbonyl)-N-cycloheptyltryptophanamide could be used to study the interaction between proteins and small molecules, which can aid in the development of new drugs and therapies. Further research is needed to explore the potential of N-(tert-butoxycarbonyl)-N-cycloheptyltryptophanamide in these areas and to address its limitations in scientific research studies.
Conclusion:
In conclusion, N-(tert-butoxycarbonyl)-N-cycloheptyltryptophanamide is a synthetic peptide that has gained significant attention in the field of scientific research due to its potential applications in drug discovery and development. This peptide has been shown to inhibit enzymatic activity, increase the levels of certain hormones, and improve glucose homeostasis, making it a promising tool for the treatment of type 2 diabetes and other diseases. However, further research is needed to explore the potential of N-(tert-butoxycarbonyl)-N-cycloheptyltryptophanamide in these areas and to address its limitations in scientific research studies.
Synthesis Methods
The synthesis of N-(tert-butoxycarbonyl)-N-cycloheptyltryptophanamide involves the coupling of Boc-Cys(Trt)-OH and CyHT-NH2, followed by the removal of the trityl protecting group. The resulting product is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) to obtain a pure peptide. The yield of this synthesis method is typically high, making it a cost-effective and efficient way to produce N-(tert-butoxycarbonyl)-N-cycloheptyltryptophanamide for scientific research.
properties
IUPAC Name |
tert-butyl N-[1-(cycloheptylamino)-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H33N3O3/c1-23(2,3)29-22(28)26-20(21(27)25-17-10-6-4-5-7-11-17)14-16-15-24-19-13-9-8-12-18(16)19/h8-9,12-13,15,17,20,24H,4-7,10-11,14H2,1-3H3,(H,25,27)(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZXAXHXQSBUABK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC3CCCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H33N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-chlorobenzyl)-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4940484.png)

![N-(3,4-difluorophenyl)-1-[(1-ethyl-3-methyl-1H-pyrazol-5-yl)carbonyl]-3-piperidinamine](/img/structure/B4940506.png)

![4-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]amino}benzoic acid hydrobromide](/img/structure/B4940523.png)

![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-piperidinecarboxamide](/img/structure/B4940539.png)
![2-(3,5-dibromo-2-methoxybenzylidene)-6,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4940550.png)
amino]-1-(4-methoxybenzoyl)-3-pyrrolidinol](/img/structure/B4940560.png)
![2-amino-3-{[3-(trifluoromethyl)phenyl]amino}naphthoquinone](/img/structure/B4940564.png)
![4-[5-(diphenylmethyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B4940568.png)
![N~2~-[4-(benzyloxy)phenyl]-N~1~-cycloheptyl-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4940571.png)
![N-({2-[benzyl(methyl)amino]-3-pyridinyl}methyl)-2-(2-oxo-1-pyrrolidinyl)acetamide](/img/structure/B4940579.png)
![N-(3-isoxazolylmethyl)-2-[(3-methoxyphenoxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B4940585.png)